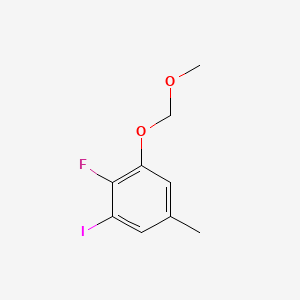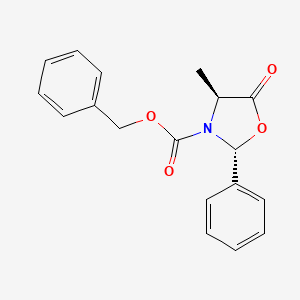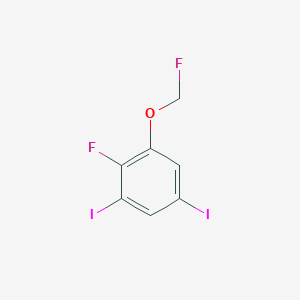
Tropine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tropine hydrate is a derivative of tropane, a bicyclic organic compound. This compound contains a hydroxyl group at the third carbon, making it a heterocyclic alcohol and an amine. It is a white hygroscopic crystalline powder that is highly soluble in water, diethyl ether, and ethanol . Tropine is a central building block of many chemicals active in the nervous system, including tropane alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tropine hydrate can be synthesized through the hydrolysis of atropine or other solanaceous alkaloids . The process involves the reduction of tropinone by tropinone reductase I to produce tropine . Another method involves the condensation of tropine with phenyllactylglucose to form littorine .
Industrial Production Methods
Industrial production of this compound often involves liquid–liquid extraction (LLE) or solid-phase extraction (SPE) using conventional sorbents like C18 or diatomaceous earth . These methods are employed to isolate and purify tropine from plant sources such as Atropa belladonna and Datura stramonium .
Analyse Chemischer Reaktionen
Types of Reactions
Tropine hydrate undergoes various chemical reactions, including:
Oxidation: Tropine can be oxidized to form tropinone.
Reduction: Tropinone can be reduced back to tropine.
Substitution: Tropine can undergo substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acyl chlorides and anhydrides are often used in esterification reactions.
Major Products
Oxidation: Tropinone
Reduction: Tropine
Substitution: Various esters and derivatives, such as atropine and scopolamine.
Wissenschaftliche Forschungsanwendungen
Tropine hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various tropane alkaloids.
Biology: Studied for its role in the biosynthesis of alkaloids in plants.
Wirkmechanismus
Tropine hydrate exerts its effects primarily through its interaction with the nervous system. It acts as a competitive antagonist of muscarinic receptors, blocking the effects of acetylcholine. This inhibition leads to various physiological effects, such as pupil dilation and reduced glandular secretions . The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are primarily related to the parasympathetic nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pseudotropine: A stereoisomer of tropine with the hydroxyl group in the equatorial position.
Atropine: An ester of tropine and tropic acid, used as an anticholinergic agent.
Scopolamine: Another ester of tropine, used to treat motion sickness and postoperative nausea.
Uniqueness
Tropine hydrate is unique due to its specific hydroxyl group positioning, which influences its chemical reactivity and biological activity. Unlike pseudotropine, which has the hydroxyl group in the equatorial position, tropine’s axial hydroxyl group makes it more suitable for certain synthetic applications .
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrate |
InChI |
InChI=1S/C8H15NO.H2O/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H2/t6-,7+,8?; |
InChI-Schlüssel |
CUKOYCMHZJODGT-PAFGHYSMSA-N |
Isomerische SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)O.O |
Kanonische SMILES |
CN1C2CCC1CC(C2)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



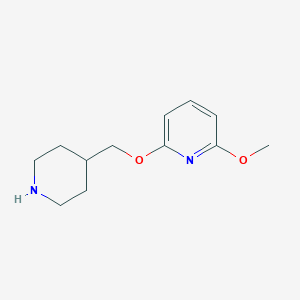

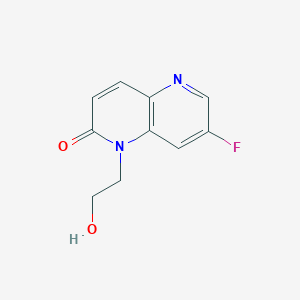
![8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14041026.png)

